![molecular formula C16H27NO2SSi B12545784 (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one CAS No. 653587-00-9](/img/structure/B12545784.png)
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important intermediates in the synthesis of various biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [3+1] cycloaddition reaction between a β-lactam and an appropriate thiophene derivative.
Introduction of the Tri(propan-2-yl)silyl Group: This step involves the silylation of the hydroxyl group on the azetidinone ring using tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalyst Optimization: Using specific catalysts to increase the efficiency of the cycloaddition reaction.
Purification Techniques: Employing advanced purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Azetidinone amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
科学的研究の応用
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can act as a β-lactamase inhibitor, preventing the degradation of β-lactam antibiotics. The thiophene ring may interact with various biological receptors, modulating their activity. The silyl group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
(3R,4R)-4-(Thiophen-2-yl)-3-hydroxyazetidin-2-one: Lacks the silyl group, making it less stable.
(3R,4R)-4-(Furan-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one: Contains a furan ring instead of a thiophene ring, altering its electronic properties.
Uniqueness
(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one is unique due to the combination of the thiophene ring and the silyl group, which provides enhanced stability, bioavailability, and potential for diverse chemical reactions.
特性
CAS番号 |
653587-00-9 |
|---|---|
分子式 |
C16H27NO2SSi |
分子量 |
325.5 g/mol |
IUPAC名 |
(3R,4R)-4-thiophen-2-yl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
InChI |
InChI=1S/C16H27NO2SSi/c1-10(2)21(11(3)4,12(5)6)19-15-14(17-16(15)18)13-8-7-9-20-13/h7-12,14-15H,1-6H3,(H,17,18)/t14-,15+/m0/s1 |
InChIキー |
ZHHSLPRMDJMOOH-LSDHHAIUSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](NC1=O)C2=CC=CS2 |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1C(NC1=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


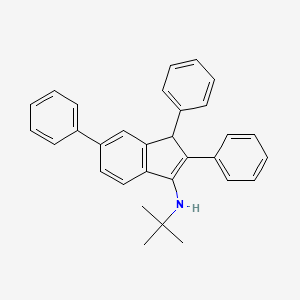
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
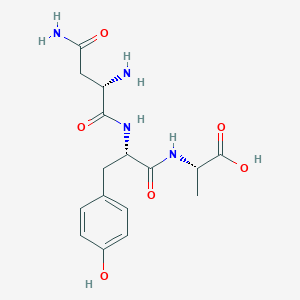
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
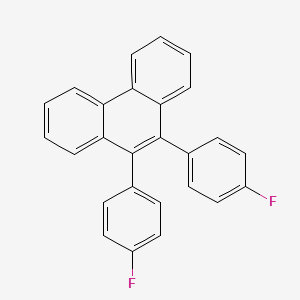
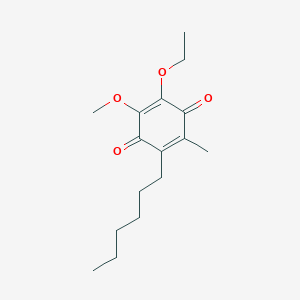
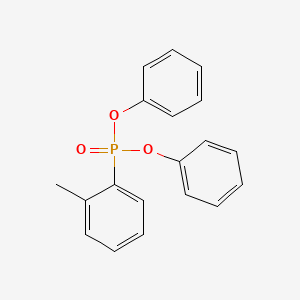
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

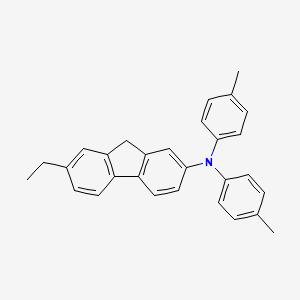
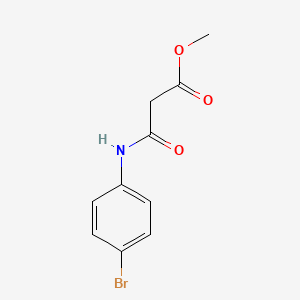
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
